[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride
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Overview
Description
[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride is a chemical compound that features a furan ring and an imidazole ring connected by a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under controlled conditions.
Attachment of the imidazole ring: The furan-2-ylmethyl intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine under appropriate conditions to form the desired compound.
Hydrochloride salt formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: Both the furan and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted furan and imidazole derivatives depending on the reagents used.
Scientific Research Applications
[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The furan and imidazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The propyl chain provides flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but lacks the furan and imidazole rings.
2-Hydroxy-2-methylpropiophenone: A compound with a different functional group but used in similar applications in materials science.
Uniqueness
[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride is unique due to the presence of both furan and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-imidazol-1-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAFFNASZCWGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCCN2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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